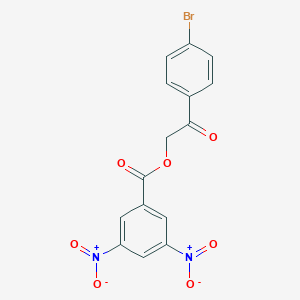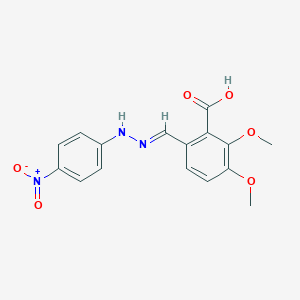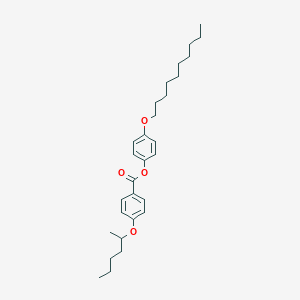
4-(DECYLOXY)PHENYL 4-(HEXAN-2-YLOXY)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DECYLOXY)PHENYL 4-(HEXAN-2-YLOXY)BENZOATE is a chemical compound with the molecular formula C29H42O4 and a molecular weight of 454.64138 g/mol . This compound is known for its applications in the field of liquid crystal elastomers, where it serves as a mesogenic monomer . Liquid crystal elastomers are fascinating materials that combine the orientation properties of liquid crystals with the elasticity of polymer networks, making them useful in various advanced applications .
Preparation Methods
The synthesis of 4-(DECYLOXY)PHENYL 4-(HEXAN-2-YLOXY)BENZOATE typically involves the hydrosilylation reaction. In this process, a vinyl-terminated monomer and divinyl-terminated cross-linkers are simultaneously grafted to a highly flexible polysiloxane backbone in the presence of a platinum catalyst . Another common synthetic approach is acrylate polymerization, where both the monomer and cross-linker contain a terminal acrylate functional group, and the elastomer is formed via free radical polymerization . These methods ensure the formation of the desired mesophase under ambient conditions .
Chemical Reactions Analysis
4-(DECYLOXY)PHENYL 4-(HEXAN-2-YLOXY)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be carried out to replace certain functional groups with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(DECYLOXY)PHENYL 4-(HEXAN-2-YLOXY)BENZOATE has several scientific research applications, including:
Biology: The compound’s unique properties make it useful in the study of biological systems and their interactions with liquid crystal materials.
Medicine: Research is ongoing to explore potential medical applications, such as drug delivery systems and biomedical devices.
Mechanism of Action
The mechanism of action of 4-(DECYLOXY)PHENYL 4-(HEXAN-2-YLOXY)BENZOATE involves its ability to form liquid crystal phases. The compound’s molecular structure allows it to align in specific orientations, leading to the formation of mesophases with unique properties . These properties can be tuned by the action of mechanical force, making the compound useful in applications that require precise control of material properties .
Comparison with Similar Compounds
4-(DECYLOXY)PHENYL 4-(HEXAN-2-YLOXY)BENZOATE can be compared with other similar compounds, such as:
Allyl 4-((4-(decyloxy)benzoyl)oxy)benzoate: This compound is also used as a mesogenic monomer in liquid crystal elastomers and has similar properties.
Phenyl-based cross-linkers: These compounds are used in the synthesis of liquid crystal elastomers and have different mesomorphic and actuation properties compared to this compound.
The uniqueness of this compound lies in its specific molecular structure, which allows for the formation of mesophases with desirable properties under ambient conditions .
Properties
Molecular Formula |
C29H42O4 |
|---|---|
Molecular Weight |
454.6g/mol |
IUPAC Name |
(4-decoxyphenyl) 4-hexan-2-yloxybenzoate |
InChI |
InChI=1S/C29H42O4/c1-4-6-8-9-10-11-12-13-23-31-26-19-21-28(22-20-26)33-29(30)25-15-17-27(18-16-25)32-24(3)14-7-5-2/h15-22,24H,4-14,23H2,1-3H3 |
InChI Key |
SWQLMODHYGEXNO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(C)CCCC |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-CHLOROPHENYL)-N-PHENYL-5-[(1E)-2-(2,4,6-TRICHLOROPHENYL)DIAZEN-1-YL]-1,3-THIAZOL-2-AMINE](/img/structure/B420582.png)
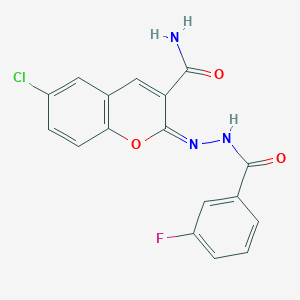
![7-Amino-9-(ethylsulfanyl)-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B420589.png)
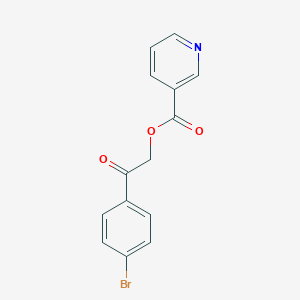
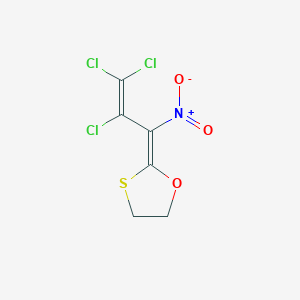
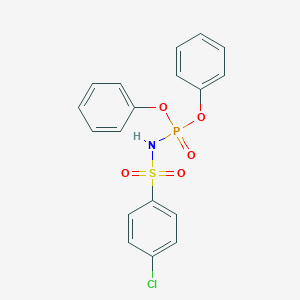
![N-(2-{2-[4-(acetylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B420594.png)
![4-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1-propyl-2-triazenyl]-1,2,5-oxadiazol-3-ylamine](/img/structure/B420600.png)
![4-bromobenzaldehyde (5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B420602.png)
![(4E)-4-[(4-bromophenyl)imino]pentan-2-one](/img/structure/B420603.png)
![6-(1-azepanyl)-4-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B420605.png)
![2-(4-BROMOPHENYL)-2-OXOETHYL 2'-NITRO-[1,1'-BIPHENYL]-2-CARBOXYLATE](/img/structure/B420608.png)
